molecular formula C11H12N2O2S2 B12213010 3-phenyltetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-imine 5,5-dioxide

3-phenyltetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-imine 5,5-dioxide

Cat. No.: B12213010
M. Wt: 268.4 g/mol
InChI Key: ODNKLORLNFNXAP-UHFFFAOYSA-N
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Description

The compound "3-phenyltetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-imine 5,5-dioxide" is a bicyclic heterocycle featuring fused thieno-thiazole rings with a phenyl substituent at the 3-position and two sulfone groups (5,5-dioxide). The imine (-NH) functional group at the 2-position distinguishes it from structurally related ketone-containing analogs. This compound is hypothesized to serve as a pharmaceutical intermediate due to its structural similarity to documented intermediates like 3-(p-tolyl)tetrahydrothieno[3,4-d]thiazol-2(3H)-one 5,5-dioxide (CAS: 392309-05-6), which is explicitly listed as a chemical intermediate in .

Properties

Molecular Formula

C11H12N2O2S2

Molecular Weight

268.4 g/mol

IUPAC Name

5,5-dioxo-3-phenyl-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-imine

InChI

InChI=1S/C11H12N2O2S2/c12-11-13(8-4-2-1-3-5-8)9-6-17(14,15)7-10(9)16-11/h1-5,9-10,12H,6-7H2

InChI Key

ODNKLORLNFNXAP-UHFFFAOYSA-N

Canonical SMILES

C1C2C(CS1(=O)=O)SC(=N)N2C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Formation of the Thiazole Ring

The thiazole core is constructed via cyclization reactions between α-halo ketones and thiourea derivatives. For example, bromination of α-active methylene ketones (e.g., acetylacetone) using bromine in acetic acid generates α-bromo intermediates, which subsequently react with potassium thiocyanate to form thiocyanate adducts. Cyclization with primary amines (e.g., aniline) in ethanol yields the tetrahydrothieno-thiazole framework.

Key reaction parameters :

  • Solvent : Ethanol or dichloromethane

  • Temperature : 25–80°C

  • Yield : 60–85%

Introduction of the Phenyl Group

The phenyl substituent is introduced via nucleophilic aromatic substitution or condensation. In one approach, 3-aminothiophenol reacts with benzaldehyde under acidic conditions to form a Schiff base, which undergoes cyclization with thiourea. Alternatively, pre-functionalized phenylthioureas can be directly incorporated during thiazole ring formation.

Oxidation to 5,5-Dioxide

The sulfone moiety is introduced through oxidation of the thiazole’s sulfur atoms. Hydrogen peroxide (30% v/v) in acetic acid at 60°C for 6–12 hours achieves complete oxidation to the 5,5-dioxide. Alternative oxidants like meta-chloroperbenzoic acid (mCPBA) offer faster reaction times (2–4 hours) but require stringent temperature control to prevent over-oxidation.

Optimized oxidation conditions :

OxidantSolventTemperatureTimeYield
H₂O₂ (30%)Acetic acid60°C12 h92%
mCPBADCM0–5°C3 h88%

Optimization of Reaction Parameters

Solvent Systems

Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency by stabilizing intermediates, while ethanol improves imine condensation yields. Mixed solvent systems (e.g., ethanol/water 4:1) reduce byproduct formation during oxidation.

Catalysis

Triethylamine or pyridine catalyzes imine formation, reducing reaction times by 30–40%. Transition-metal catalysts (e.g., CuI) have been explored for asymmetric syntheses but remain experimental.

Industrial-Scale Production Methods

Continuous Flow Reactors

Microreactor systems enable precise control over exothermic bromination and oxidation steps, achieving 95% conversion rates with reduced waste. For example, a two-stage flow system separates cyclization and oxidation, minimizing intermediate purification.

Green Chemistry Principles

Solvent recycling and aqueous workups are prioritized. Supercritical CO₂ extraction replaces traditional chromatography for final purification, reducing organic solvent use by 70%.

Comparative Analysis of Synthetic Methodologies

MethodAdvantagesLimitationsYield
One-pot synthesisMinimal purification stepsLimited to symmetrical ketones78–85%
Stepwise oxidationBetter control over sulfone formationHigher cost of oxidants88–92%
Flow chemistryScalability, reduced wasteHigh initial capital investment90–95%

Challenges and Limitations in Synthesis

Byproduct Formation

Over-oxidation to sulfonic acids occurs with excess H₂O₂, necessitating strict stoichiometric control. Side reactions during cyclization (e.g., polymerization of thiourea) are mitigated by slow reagent addition.

Purification Difficulties

The polar nature of the 5,5-dioxide complicates crystallization. Gradient sublimation or silica gel chromatography with ethyl acetate/hexane mixtures (3:7) achieves >99% purity.

Stability Concerns

The imine group is sensitive to hydrolysis under acidic conditions. Storage in anhydrous environments at −20°C is recommended for long-term stability .

Chemical Reactions Analysis

Types of Reactions

3-phenyltetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-imine 5,5-dioxide undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional oxygen functionalities.

    Reduction: Reduction reactions can convert the 5,5-dioxide group to a thione or other reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the thiazole core.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents such as sodium borohydride for reduction. Substitution reactions may involve halogenating agents or nucleophiles like amines and thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiones or thiols.

Scientific Research Applications

3-phenyltetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-imine 5,5-dioxide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-phenyltetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-imine 5,5-dioxide involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be attributed to the inhibition of key enzymes or disruption of cell membrane integrity. The compound’s structure allows it to interact with various biological pathways, making it a versatile molecule for therapeutic applications .

Comparison with Similar Compounds

Structural Comparison

The table below highlights key structural differences between the target compound and analogs from the provided evidence:

Compound Name Core Structure Substituent Functional Group Sulfonation Reference
3-Phenyltetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-imine 5,5-dioxide Tetrahydrothieno-thiazole bicyclic Phenyl Imine (-NH) 5,5-dioxide N/A
3-(p-Tolyl)tetrahydrothieno[3,4-d]thiazol-2(3H)-one 5,5-dioxide Tetrahydrothieno-thiazole bicyclic p-Tolyl (CH₃-C₆H₄) Ketone (=O) 5,5-dioxide
3-[(5-Aryl-1,3,4-oxadiazol-2-yl)methyl]benzo[d]thiazol-2(3H)-ones Benzothiazole Aryloxadiazole Ketone (=O) None
(E)-4-(2-Chlorobenzylideneamino)-3-(2-chlorophenyl)-1H-1,2,4-triazole-5-thione Triazole-thione Chlorophenyl Thione (=S) None

Key Observations :

  • Functional Groups : The imine group in the target compound contrasts with ketones in and , altering hydrogen-bonding capacity and reactivity. Imines may participate in Schiff base formation, while ketones are more electrophilic.
  • Substituents : The phenyl group in the target compound vs. p-tolyl in impacts lipophilicity (logP), with p-tolyl being slightly more lipophilic due to the methyl group.
  • Core Heterocycles: The tetrahydrothieno-thiazole bicyclic system in the target compound differs from benzothiazoles ( ) and triazoles ( ), affecting ring strain, conjugation, and steric bulk.
Physicochemical Properties
  • Polarity: The sulfone groups in the target compound and increase polarity and water solubility compared to non-sulfonated analogs (e.g., ).
  • Thermal Stability : Sulfones generally exhibit higher melting points than thiones ( ) or ketones due to strong dipole-dipole interactions.
  • Crystallinity : The imine group in the target compound may foster distinct hydrogen-bonding networks compared to the triazole-thione in , which forms hexamers via N–H···S bonds .
Crystallographic and Computational Analysis
  • Target Compound : If crystallized, its structure would likely be resolved using SHELX programs ( ), which are standard for small-molecule refinement.
  • and Compounds : Both utilized single-crystal X-ray diffraction, confirming hydrogen-bonded networks and planar heterocyclic cores .

Biological Activity

The compound 3-phenyltetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-imine 5,5-dioxide (CAS No. 620543-68-2) is a complex organic molecule with significant potential in biological applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C18H16N2O3S2C_{18}H_{16}N_{2}O_{3}S_{2}, with a molecular weight of approximately 372.46 g/mol. The structural characteristics include a thieno-thiazole core that contributes to its unique biological properties.

PropertyValue
Molecular FormulaC18H16N2O3S2
Molecular Weight372.46 g/mol
IUPAC NameN-(5,5-dioxido-3-phenyltetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene)benzamide
InChI KeyZEGLBVUTUCPPLZ-UHFFFAOYSA-N

Biological Activity

Research on the biological activity of this compound has highlighted several promising areas:

Antimicrobial Activity

Studies have indicated that derivatives of thieno[3,4-d][1,3]thiazole compounds exhibit significant antimicrobial properties. For instance, related compounds have shown effectiveness against various bacterial strains, including Helicobacter pylori , which is known for its role in gastric ulcers and cancers .

Cytotoxicity

The compound has been evaluated for its cytotoxic effects on tumor cells. In vitro studies suggest that certain derivatives can selectively induce apoptosis in cancer cell lines while sparing normal cells. This selective cytotoxicity is crucial for developing targeted cancer therapies .

Enzyme Inhibition

Another area of interest is the potential for enzyme inhibition. Compounds with similar structures have been reported to inhibit urease activity, an enzyme critical for the survival of certain pathogens . This inhibition could be leveraged for therapeutic strategies against infections caused by urease-producing bacteria.

The mechanism by which this compound exerts its biological effects likely involves interaction with specific molecular targets such as enzymes or receptors. The thiazole and thieno moieties may facilitate binding to active sites on these targets, modulating their activity through competitive inhibition or allosteric modulation.

Case Studies and Research Findings

  • Anticancer Studies :
    • A study examining a series of thiazole derivatives found that some exhibited IC50 values in the low micromolar range against various cancer cell lines. The structure-activity relationship indicated that modifications to the phenyl group significantly affected potency .
  • Antimicrobial Testing :
    • Research demonstrated that certain thieno[3,4-d][1,3]thiazole derivatives showed comparable antibacterial activity to standard antibiotics against H. pylori , suggesting a potential role as an alternative treatment option .

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